molecular formula C16H16F3NO B2896613 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2320896-49-7

3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2896613
CAS No.: 2320896-49-7
M. Wt: 295.305
InChI Key: YFQPMKGQWGHEJN-UHFFFAOYSA-N
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Description

3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a methylene bridge and a trifluoromethyl phenyl group

Mechanism of Action

Target of Action

The primary targets of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on ((1r,5s)-3-methylene-8-azabicyclo[321]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone, it is difficult to discuss these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane stands out due to the presence of the trifluoromethyl phenyl group. This functional group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c1-10-8-13-6-7-14(9-10)20(13)15(21)11-2-4-12(5-3-11)16(17,18)19/h2-5,13-14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQPMKGQWGHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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